Isopropyl 2-oxopropanoate

描述

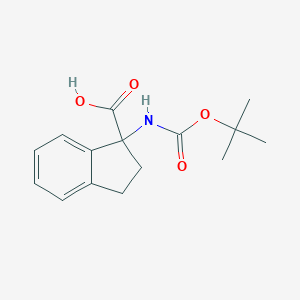

Isopropyl 2-oxopropanoate is a chemical compound with various applications in organic synthesis and chemical reactions. It is studied for its unique molecular structure and properties, which make it a subject of interest in chemical research.

Synthesis Analysis

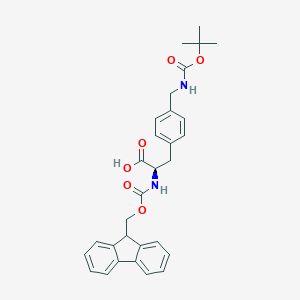

- The synthesis of isopropyl 2-oxopropanoate and its derivatives involves complex chemical processes. For instance, Ukawa et al. (1985) synthesized the metabolites and degradation products of a related compound, providing insights into the synthetic pathways that could be applicable to isopropyl 2-oxopropanoate (Ukawa, Ishiguro, Kuriki, & Nohara, 1985).

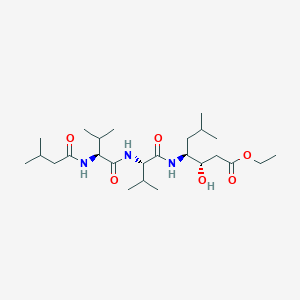

Molecular Structure Analysis

- The molecular structure of isopropyl 2-oxopropanoate-related compounds has been explored in various studies. For instance, Aime et al. (1976) investigated the molecular structure of a related unsymmetrical nitroso binuclear compound, highlighting the complex structural aspects that may also be relevant to isopropyl 2-oxopropanoate (Aime, Gervasio, Milone, Rossetti, & Stanghellini, 1976).

Chemical Reactions and Properties

- Isopropyl 2-oxopropanoate participates in various chemical reactions. For example, Wang and Mayer (1997) discussed the oxidation of a related compound, isopropylcyclopropane, which can provide insights into the chemical reactivity of isopropyl 2-oxopropanoate (Wang & Mayer, 1997).

Physical Properties Analysis

- The physical properties of isopropyl 2-oxopropanoate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. Research on related compounds, such as the study by Hussain et al. (2019), provides insights into these aspects (Hussain, Ludtke, Zepeda, Rocus, Schjerven, & Kharas, 2019).

Chemical Properties Analysis

- The chemical properties, such as reactivity with other compounds and stability, are key to understanding the behavior of isopropyl 2-oxopropanoate in different environments. For instance, the work of Shetty and Nelson (1988) on the asymmetric synthesis of related compounds provides valuable information on the chemical properties of isopropyl 2-oxopropanoate (Shetty & Nelson, 1988).

科学研究应用

Dermatological Applications : Isopropyl alcohol is known as a mild irritant for the eyes and mucous membranes but is a weak and infrequent sensitizer in dermatology (García‐Gavín et al., 2011).

Chemical Engineering : It has been studied for the possibility of separating isopropyl acetate and 2-propanol, an azeotropic system, using glycerol. This research is important for industrial applications involving liquid–liquid equilibrium (Li et al., 2016).

Environmental Science : Isopropyl alcohol has been explored for photocatalytic treatment of indoor air, specifically for the removal of volatile organic compounds (VOCs) using titanium dioxide (Vildozo et al., 2010).

Surface Science : The orientation of the isopropyl group at the liquid/vapor interface in 2-propanol/water binary mixtures was investigated using vibrational sum frequency spectroscopy, providing insights into the molecular behavior at interfaces (Kataoka & Cremer, 2006).

Organic Chemistry : In the field of organic chemistry, isopropyl 2-oxopropanoate has been used in the enantioselective cyclopropanation of carboxylic esters (Konik et al., 2013).

Bioengineering : It's also used in bioengineering, particularly with poly(N-isopropyl acrylamide) (pNIPAM) for the nondestructive release of biological cells and proteins (Cooperstein & Canavan, 2010).

Material Science : Its applications extend to material science, where it's used for grafting of poly(2-oxazoline) brushes on macroscopic surfaces (Agrawal et al., 2012).

Pharmacology : In pharmacology, its derivatives have been studied for potential effects on left ventricular functions in chronic hypoxic rats (Wang Xing-hui, 2011).

Wastewater Treatment : Isopropyl alcohol is significant in wastewater treatment, especially in semiconductor manufacturing, where it's removed using a biodegradation system (Hsu et al., 2009).

Energy and Fuels : It's also used in the dehydration of fermented isobutanol for the production of renewable chemicals and fuels (Taylor et al., 2010).

Antioxidant Research : Finally, isopropyl 2-oxopropanoate has been studied for its antioxidant properties, comparing it theoretically and experimentally with other compounds (Rojano et al., 2008).

安全和危害

Isopropyl 2-oxopropanoate is classified as a hazardous substance. It is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

propan-2-yl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBJISGMPZWFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

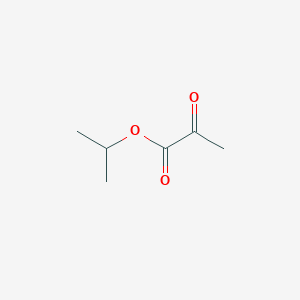

Canonical SMILES |

CC(C)OC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433351 | |

| Record name | isopropyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-oxopropanoate | |

CAS RN |

923-11-5 | |

| Record name | isopropyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)

![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)

![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)